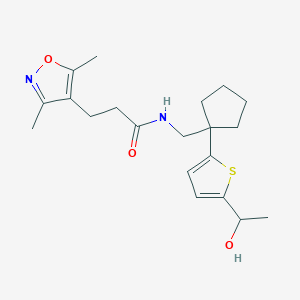

3-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-13-16(15(3)25-22-13)6-9-19(24)21-12-20(10-4-5-11-20)18-8-7-17(26-18)14(2)23/h7-8,14,23H,4-6,9-12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMYIOORJGQCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An isoxazole ring, which is known for its biological activity.

- A cyclopentyl group attached to a thiophenyl moiety, enhancing its lipophilicity and potential bioavailability.

Research indicates that the compound may exert biological effects through several mechanisms:

- Enzyme Inhibition : It is hypothesized to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, influencing downstream signaling cascades critical for cell survival and growth.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of isoxazole have shown promise as inhibitors of cancer cell growth by targeting the Polo-like kinase 1 (Plk1) pathway, which is crucial for mitotic progression in cancer cells .

Neuroprotective Effects

Compounds containing isoxazole rings have also demonstrated neuroprotective effects in models of neurodegenerative diseases. They may mitigate oxidative stress and inflammation in neuronal cells .

Pharmacological Profile

The pharmacological profile of the compound includes:

- Solubility : High solubility in organic solvents suggests good bioavailability.

- Stability : Preliminary studies indicate metabolic stability, which is crucial for therapeutic efficacy.

Study 1: In Vitro Anticancer Activity

A recent study evaluated the anticancer activity of structurally related compounds against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis |

| Compound B | MCF7 | 3.2 | Cell Cycle Arrest |

| Target Compound | A549 | 4.8 | Apoptosis |

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The target compound exhibited a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 439.5 g/mol. The structure incorporates a dimethylisoxazole moiety linked to a cyclopentyl group through a propanamide chain, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, the National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds and reported promising results in terms of cell growth inhibition rates, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

Molecular docking studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further research aimed at developing anti-inflammatory drugs .

Case Studies and Research Findings

Q & A

Basic Research: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves sequential reactions, including cyclopentane ring functionalization, thiophene derivatization, and amide coupling. Key steps:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Monitor purity via TLC (Rf tracking) and confirm via HPLC (>95% purity threshold) .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry) and reduce trial-and-error approaches. For example, a 2³ factorial design can identify critical parameters for cyclopentylmethylamine coupling .

Advanced Research: What computational strategies can predict reactivity or regioselectivity in derivatizing the isoxazole-thiophene scaffold?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify favorable reaction pathways for hydroxylation or sulfonation at the thiophene 5-position .

- Machine Learning (ML) : Train models on existing reaction databases to predict steric/electronic effects of substituents on the cyclopentane ring. Tools like RDKit or Schrodinger’s Maestro can prioritize synthetic routes .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms .

Basic Research: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of the isoxazole (δ 2.2–2.4 ppm for methyl groups) and thiophene-cyclopentane linkage .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ (e.g., C₂₀H₂₅N₂O₃S requires m/z 385.1584) .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry at the hydroxyethyl group .

Advanced Research: How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to cyclooxygenase-2 (COX-2) or kinases. Include positive controls (e.g., celecoxib for COX-2) .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses at active sites (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues .

- ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize analogs .

Advanced Research: How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in amide coupling or cyclization .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect reactive intermediates during thiophene oxidation .

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and identify branching points in reaction pathways .

Basic Research: What protocols ensure stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for hydrolysis (amide bond cleavage) or oxidation (thiophene ring) .

- Lyophilization : Stabilize hygroscopic forms by freeze-drying in amber vials under argon .

Advanced Research: How can chemical engineers address challenges in scaling up synthesis (e.g., exothermic reactions)?

Methodological Answer:

- Process Intensification : Use microreactors for controlled exothermic steps (e.g., nitration of thiophene) to minimize thermal runaway .

- Reactor Design : Optimize batch vs. continuous flow systems using CRDC subclass RDF2050112 (reaction fundamentals) for heat/mass transfer .

- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.